![molecular formula C10H3Cl2N3O2 B3045789 2,4-Dichloro-6-nitroquinoline-3-carbonitrile CAS No. 113944-49-3](/img/structure/B3045789.png)
2,4-Dichloro-6-nitroquinoline-3-carbonitrile
Overview
Description
2,4-Dichloro-6-nitroquinoline-3-carbonitrile (DCNC) is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. DCNC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 267.08 g/mol. In
Scientific Research Applications
Synthesis and Spectroscopic Analysis
One of the primary applications of 2,4-Dichloro-6-nitroquinoline-3-carbonitrile is in the synthesis and spectroscopic analysis of related compounds. For example, Jukić et al. (2010) studied the synthesis and structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, which has similarities to this compound. Their research focused on understanding the molecular structure and optical properties of these compounds, contributing to the broader understanding of nitroquinoline derivatives (Jukić et al., 2010).
Anticancer Agent Synthesis
A significant area of research involves the use of this compound in the development of anticancer agents. Chauhan et al. (2015) designed and synthesized novel compounds derived from this compound, demonstrating their potential as anticancer agents. These studies provide valuable insights into structure-activity relationships and molecular modeling, enhancing our understanding of cancer treatment options (Chauhan et al., 2015).
Corrosion Inhibition Studies
Another application of this compound derivatives is in the field of corrosion inhibition. Verma et al. (2015) investigated the inhibition of mild steel corrosion using 2-amino-4-arylquinoline-3-carbonitriles. These studies contribute to the development of more effective corrosion inhibitors, a critical aspect in materials science (Verma et al., 2015).
Chemical Synthesis and Reactions
Research also focuses on the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including this compound. Mekheimer et al. (2019) provided a comprehensive review of the synthetic methods and reactions involving these compounds, highlighting their role in producing biologically active substances (Mekheimer et al., 2019).
Computational Studies and Crystal Structure Analysis
Computational studies and crystal structure analysis of quinoline derivatives are also important research areas. Al-Ahmary et al. (2018) conducted a detailed study of a novel quinoline derivative, revealing insights into its stability and molecular structure through computational methods (Al-Ahmary et al., 2018).
properties
IUPAC Name |
2,4-dichloro-6-nitroquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2N3O2/c11-9-6-3-5(15(16)17)1-2-8(6)14-10(12)7(9)4-13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUJFKUYASNFHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=N2)Cl)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554639 | |
Record name | 2,4-Dichloro-6-nitroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113944-49-3 | |
Record name | 2,4-Dichloro-6-nitroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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